Ar-67

Beschreibung

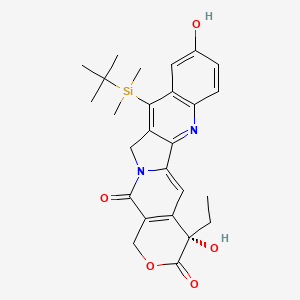

Silatecan AR-67 is a synthetic, highly lipophilic derivative of camptothecin, with potential antineoplastic and radiosensitizing activities. 7-tert-butyldimethylsilyl-10-hydroxycamptothecin binds to and stabilizes the topoisomerase I-DNA covalent complex. This inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks and produces lethal double-stranded DNA breaks when encountered by the DNA replication machinery, thereby inhibiting DNA replication and inducing apoptosis. Camptothecin readily undergoes hydrolysis at physiological pH, changing its conformation from the active lactone structure to an inactive carboxylate form. Modifications on the E ring of camptothecin prevent binding of human serum albumin, which prefers the inactive carboxylate form, thereby enhancing the stability of the active lactone structure and resulting in prolonged agent activity. In addition, this agent sensitizes tumor cells toward radiation treatment.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

220913-32-6 |

|---|---|

Molekularformel |

C26H30N2O5Si |

Molekulargewicht |

478.6 g/mol |

IUPAC-Name |

(19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1 |

InChI-Schlüssel |

XUSKJHCMMWAAHV-SANMLTNESA-N |

Isomerische SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |

Kanonische SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |

Aussehen |

white solid powder |

Andere CAS-Nummern |

220913-32-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)- 7-t-butyldimethylsilyl-10-hydroxycamptothecin 7-tert-butyldimethylsilyl-10-hydroxycamptothecin AR 67 cpd AR-67 cpd DB 67 DB-67 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ar-67: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ar-67 (also known as Silatecan or DB-67) is a potent, third-generation, semi-synthetic camptothecin (B557342) analog with significant promise in oncology.[1][2] Engineered for enhanced lipophilicity and improved stability of its active lactone form in circulation, this compound overcomes key limitations of earlier camptothecin derivatives.[1][3] Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a critical enzyme in DNA replication and transcription.[1][4] This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting topoisomerase I (TOP1), a nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription.[4] The core mechanism can be summarized in the following steps:

-

Binding to the TOP1-DNA Complex: this compound intercalates into the DNA helix at the site of TOP1 activity and binds to the transient TOP1-DNA covalent complex.[1][5]

-

Stabilization of the Cleavable Complex: This binding stabilizes the "cleavable complex," preventing the TOP1-mediated religation of the single-strand DNA break it creates.[1][5]

-

Induction of DNA Damage: The collision of the advancing replication fork with this stabilized complex converts the single-strand break into a lethal double-strand break.[1]

-

Apoptosis Induction: The accumulation of these double-strand breaks triggers the cellular DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis.[5]

This compound has demonstrated superior potency in this process compared to earlier camptothecins. For instance, in D54-MG human glioma cells, this compound was shown to stimulate the formation of covalent TOP1-DNA links at concentrations 10-fold lower than that of the parent compound, camptothecin.[1]

Downstream Signaling: The Apoptotic Pathway

The DNA damage induced by this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. While specific studies on the detailed apoptotic cascade initiated by this compound are not extensively published, the mechanism is expected to follow the established pathway for topoisomerase I inhibitors. This involves the activation of a cascade of caspases, regulated by the Bcl-2 family of proteins.

-

Initiation: DNA damage leads to the activation of sensor proteins, which in turn activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, which then activates caspase-9.

-

Execution Phase: Caspase-9 activates effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative In Vitro Potency

The cytotoxic activity of this compound has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the mean growth inhibition (GI50) are key parameters to quantify its potency.

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| MDA-MB-435 | Breast Cancer | IC50 | 14 | [6] |

| Variety of human tumor cell lines | Mixed | Mean GI50 | 21 | [6] |

| CT-26 | Murine Colon Carcinoma | IC50 (2-hour exposure) | 1.40 µg/ml (approx. 2925 nM) | [7] |

| CT-26 | Murine Colon Carcinoma | IC50 (72-hour exposure) | 0.13 µg/ml (approx. 272 nM) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is used to determine the dose-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (DB-67) stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis for Topoisomerase I

This protocol is used to assess the levels of TOP1 protein in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., A549, H460)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against TOP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TOP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in TOP1 protein levels.

Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with this compound, providing an assessment of long-term cell survival.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.

-

Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a promising third-generation topoisomerase I inhibitor with a well-defined mechanism of action. Its enhanced stability and lipophilicity contribute to its potent anti-cancer activity. The primary mechanism involves the stabilization of the TOP1-DNA cleavable complex, leading to DNA damage and subsequent induction of apoptosis. Preclinical studies have demonstrated its cytotoxicity across various cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel topoisomerase I inhibitors in the drug development pipeline. Further research into the specific downstream signaling pathways and mechanisms of resistance will be crucial for optimizing its clinical application.

References

- 1. Silatecan DB-67 is a novel DNA topoisomerase I-targeted radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The effect of DB-67, a lipophilic camptothecin derivative, on topoisomerase I levels in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Silatecan (AR-67): A Comprehensive Technical Guide to Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silatecan (AR-67), a third-generation camptothecin (B557342) analog, has demonstrated significant potential in preclinical and early-phase clinical trials as a potent anti-cancer agent. Its enhanced lipophilicity and improved stability of the active lactone form in human blood distinguish it from earlier camptothecins. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and bioavailability of Silatecan, compiling data from various studies to offer a comprehensive resource for researchers and drug development professionals. The guide details experimental methodologies, presents quantitative data in structured tables, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's disposition in biological systems.

Introduction

Silatecan (this compound), chemically known as 7-tert-butyldimethylsilyl-10-hydroxycamptothecin, is a synthetic, highly lipophilic derivative of camptothecin.[1] Like other camptothecins, its mechanism of action involves the inhibition of topoisomerase I, a nuclear enzyme crucial for relieving DNA torsional stress during replication and transcription.[2] By stabilizing the topoisomerase I-DNA covalent complex, Silatecan prevents the re-ligation of single-stranded DNA breaks, leading to the formation of lethal double-stranded breaks and subsequent apoptosis.[1]

A key challenge with earlier camptothecins is the hydrolysis of the active E-ring lactone to an inactive carboxylate form at physiological pH.[1] Silatecan's structural modifications, particularly the silyl (B83357) group, contribute to its increased lipophilicity and greater stability of the active lactone form in human blood.[2][3] This enhanced stability is a critical attribute, potentially leading to improved efficacy and a more predictable pharmacokinetic profile. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of Silatecan, providing a detailed overview of its pharmacokinetic characteristics.

Pharmacokinetic Profile

The pharmacokinetic profile of Silatecan has been investigated in both preclinical animal models and in human clinical trials. These studies have provided valuable insights into its behavior in vivo.

Preclinical Pharmacokinetics in Mice

Studies in mice have been instrumental in characterizing the initial pharmacokinetic properties of Silatecan, including its plasma elimination half-life, systemic exposure, and oral bioavailability.

Table 1: Pharmacokinetic Parameters of Silatecan (this compound) in Mice

| Parameter | Value | Dose & Route | Formulation | Reference |

| Plasma Elimination Half-life (t½) | 33 min | Not Specified | Not Specified | [4][5][6] |

| Systemic Exposure (AUC) | Similar to DB-91 | Not Specified | Not Specified | [4][5][6] |

| Volume of Distribution (Vd) | ~15-fold smaller than Camptothecin | Not Specified | Not Specified | [4][5][6] |

| Oral Bioavailability | ~33% | 1 mg/kg PO | Cremophor/ethanol or SBE-CD | [7] |

Clinical Pharmacokinetics in Cancer Patients

A phase I clinical trial in cancer patients with solid tumors provided crucial data on the pharmacokinetics of Silatecan in humans. A population pharmacokinetic (POP PK) model was developed to characterize its disposition.[4][7]

Table 2: Population Pharmacokinetic Parameters of Silatecan (this compound) in Cancer Patients

| Parameter | Mean Estimate | Unit | Study Population | Reference |

| Clearance (CL) | 32.2 | L/h | 25 cancer patients | [4][7] |

| Inter-compartmental Clearance (Q) | 28.6 | L/h | 25 cancer patients | [4][7] |

| Central Volume of Distribution (Vc) | 6.83 | L | 25 cancer patients | [4][7] |

| Peripheral Volume of Distribution (Vp) | 25.0 | L | 25 cancer patients | [4][7] |

The disposition of this compound lactone following intravenous infusion was well-described by a two-compartment model.[4] Age was identified as a significant covariate affecting the central volume of distribution.[4] Importantly, exposure to this compound, as measured by Cmax and AUC, was found to predict hematological toxicity.[4][7]

Absorption and Bioavailability

Oral bioavailability of Silatecan has been assessed in preclinical models. In mice, the oral bioavailability was estimated to be approximately 33%.[7] Studies in rats suggest that the absorption of this compound is likely influenced by the solubility of its lactone form and its interaction with efflux pumps in the gut, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8] The bioavailability of the lactone form was found to be dose-dependent, increasing at higher doses, which may suggest saturation of these efflux mechanisms.[8]

Distribution

Silatecan is a lipophilic compound, which is expected to influence its distribution.[2] In humans, the volume of distribution at steady state is comprised of a central and a peripheral compartment, with estimated volumes of 6.83 L and 25.0 L, respectively.[4][7] Protein binding studies have shown that the lactone form of this compound is highly bound to plasma proteins (95.4% ± 1.8%), primarily albumin, while the carboxylate form has a slightly lower binding percentage (89.7% ± 3.2%).[2][3]

Metabolism

Both Silatecan (DB-67) and its homolog DB-91 were found to be metabolized faster than the parent compound, camptothecin, in both mouse and human liver microsomes.[4][5][6] The lactone form of this compound is preferentially metabolized over the carboxylate form in human microsomes.[3] The metabolism is thought to involve enzymes such as CYP1A1, CYP1A2, and UGTs.[2]

Excretion

Detailed studies on the excretion pathways of Silatecan are not extensively reported in the provided search results. However, given its metabolism in the liver, biliary and renal excretion are likely routes of elimination for its metabolites.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

A representative experimental protocol for assessing the pharmacokinetics of Silatecan in mice is outlined below.

Objective: To determine the pharmacokinetic parameters of Silatecan following intravenous (IV) and oral (PO) administration.

Animals: Male or female mice (strain to be specified, e.g., BALB/c).

Drug Formulation:

-

Intravenous: Silatecan dissolved in a vehicle such as 50% Cremophor EL/ethanol, diluted prior to injection.[7]

-

Oral: Silatecan dissolved in a suitable vehicle for oral gavage.[7]

Administration:

-

IV: Bolus tail vein injection of Silatecan (e.g., 1 mg/kg).[7]

-

PO: Oral gavage of Silatecan (e.g., 1 mg/kg).[7]

Blood Sampling:

-

Blood samples are collected at predetermined time points post-administration via methods such as cardiac puncture or retro-orbital bleeding.[7]

-

Example time points for IV administration: 5, 15 minutes, and 1, 3, 6, 8 hours.[7]

-

Example time points for PO administration: 5, 30 minutes, and 1, 3, 6 hours.[7]

-

Blood is collected in heparinized tubes.

Sample Processing:

-

Centrifuge the blood samples to separate plasma.[7]

-

Extract Silatecan from plasma using a protein precipitation method, for example, with 4 volumes of cold methanol.[7]

-

Vortex and centrifuge the mixture.[7]

-

Collect the supernatant for analysis.[7]

Analytical Method:

-

Quantification of Silatecan (lactone and carboxylate forms) in plasma is performed using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[7]

HPLC Method for Silatecan Quantification

A validated HPLC method is crucial for the accurate determination of Silatecan concentrations in biological matrices.

Instrumentation: HPLC system equipped with a fluorescence detector.

Chromatographic Conditions:

-

Column: Reversed-phase column (e.g., Nova-Pak C18).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.15 M ammonium (B1175870) acetate/10 mM tetrabutylammonium (B224687) dihydrogen phosphate (B84403) (pH 6.5) and acetonitrile (B52724) in a 65:35 (v/v) ratio.[7]

-

Flow Rate: Isocratic elution at a defined flow rate.

-

Detection: Fluorescence detection with specific excitation and emission wavelengths to monitor both the lactone and carboxylate forms.

Validation Parameters:

-

The method should be validated for selectivity, specificity, linearity, accuracy, and precision.[7]

-

Linearity should be established over a relevant concentration range (e.g., 5–300 ng/mL).[7]

-

The conversion between the carboxylate and lactone forms during the analytical process should be minimal (<4%).[7]

Population Pharmacokinetic (POP PK) Modeling

POP PK modeling is a powerful tool for analyzing pharmacokinetic data from clinical trials, especially when data is sparse.

Software: NONMEM (non-linear mixed-effects modeling) is a commonly used software for POP PK analysis.

Model Development:

-

Structural Model: A multi-compartment model (e.g., a two-compartment model) is chosen to describe the drug's distribution and elimination.[4]

-

Statistical Model: The model accounts for inter-individual variability in pharmacokinetic parameters.

-

Covariate Analysis: Patient characteristics (e.g., age, weight, renal function) are tested as potential covariates to explain variability in the pharmacokinetic parameters.[4]

Visualizations

Signaling Pathway of Silatecan (this compound)

The primary mechanism of action of Silatecan is the inhibition of Topoisomerase I, which ultimately leads to apoptosis.

References

- 1. med.nyu.edu [med.nyu.edu]

- 2. Pharmacokinetic modeling to assess factors affecting the oral bioavailability of the lactone and carboxylate forms of the lipophilic camptothecin analogue this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Analysis of this compound, a Lactone Stable Camptothecin Analogue, in Cancer Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic modeling of the blood-stable camptothecin analog this compound in two different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activities and pharmacokinetics of silatecans DB-67 and DB-91 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetic analysis of this compound, a lactone stable camptothecin analogue, in cancer patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of Ar-67 in Glioblastoma: A Technical Overview

Introduction: Ar-67, formerly known as DB-67, is a novel, third-generation camptothecin (B557342) analogue developed for the treatment of glioblastoma (GBM), a highly aggressive and common primary brain tumor.[1] As a topoisomerase I inhibitor, this compound represents a promising therapeutic strategy for this challenging disease. This technical guide provides a comprehensive overview of the available preclinical data for this compound in glioblastoma models, supplemented with representative information from the broader class of camptothecin-based topoisomerase I inhibitors to offer a thorough understanding for researchers, scientists, and drug development professionals. While extensive public preclinical data for this compound is limited, this document synthesizes the key findings on its earlier developmental compound, DB-67, to shed light on its therapeutic potential.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound, like other camptothecins, exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[2] Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. Camptothecins bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[4]

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound (DB-67) and other representative topoisomerase I inhibitors in glioblastoma models.

Table 1: In Vitro Efficacy of this compound (DB-67) in Human Glioma Cell Lines

| Cell Line | ED50 (ng/mL) |

| U87 | 2 - 40 |

| Additional High-Grade Glioma Cell Lines (4) | 2 - 40 |

ED50 (Effective Dose 50) represents the concentration of the drug that inhibits cell proliferation by 50%. Data is from studies on DB-67, the former designation for this compound.[5]

Table 2: Representative In Vivo Efficacy of Topoisomerase I Inhibitors in Glioblastoma Xenograft Models

| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome |

| DB-67 | Nude Mice | Subcutaneous U87 Xenograft | 3 mg/kg/day, 5 days/cycle | Significant tumor growth inhibition |

| DB-67 | Nude Mice | Subcutaneous U87 Xenograft | 10 mg/kg/day, 5 days/cycle | Virtual elimination of tumor growth |

| DB-67 | Nude Mice | Subcutaneous U87 Xenograft | 30 mg/kg/day | Complete regression of large tumors and 100% long-term disease-free survival |

| Irinotecan-loaded Drug Eluting Seeds | Mouse | GBM Xenograft Resection Model | Local implantation | Prolonged survival from 27 to 70 days |

| Nanoliposomal Topotecan (B1662842) | Athymic Mice | Intracranial U87-MG Xenograft | Intravenous administration | Extended survival relative to free topotecan |

This table includes data for DB-67 and other representative topoisomerase I inhibitors to provide a broader context for the drug class in preclinical glioblastoma models.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the available literature for DB-67 and are representative of studies on topoisomerase I inhibitors in glioblastoma.

In Vitro Cell Proliferation Assay (MTS Assay)

-

Cell Lines: A panel of human high-grade glioma cell lines, including U87, were used.[5]

-

Seeding: Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.

-

Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the topoisomerase I inhibitor (e.g., DB-67) for a specified duration (e.g., 96 hours).[5]

-

MTS Reagent: At the end of the treatment period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition compared to untreated control cells. The ED50 values are determined by plotting the inhibition percentage against the drug concentration.[5]

In Vivo Subcutaneous Xenograft Model

-

Animal Model: Immunocompromised mice, such as nude mice, are typically used to prevent rejection of human tumor cells.[5]

-

Tumor Cell Implantation: A suspension of human glioblastoma cells (e.g., U87) is injected subcutaneously into the flank of the mice.[5]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~0.5 cm in diameter). Tumor volume is measured regularly using calipers.[5]

-

Drug Administration: The animals are randomized into treatment and control groups. The drug (e.g., DB-67) is administered via a specified route (e.g., subcutaneous injection) and schedule (e.g., daily for 5 days in 21-day cycles). The control group receives the vehicle alone.[5]

-

Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. In some studies, long-term disease-free survival is also monitored.[5]

Visualizing the Path to Cell Death and Discovery

Diagrams are provided below to illustrate the signaling pathway of topoisomerase I inhibition and a typical experimental workflow for the preclinical evaluation of a novel compound like this compound.

Conclusion

The available preclinical data for this compound (DB-67) demonstrates potent in vitro activity against a range of high-grade glioma cell lines and significant in vivo efficacy in a subcutaneous xenograft model of glioblastoma.[5] As a third-generation camptothecin, this compound's mechanism of action through the inhibition of topoisomerase I is a well-established strategy for cancer therapy. The profound tumor growth inhibition and even complete tumor regression observed in preclinical models highlight its potential as a therapeutic agent for glioblastoma.[5] Further preclinical studies, particularly in orthotopic brain tumor models, would be beneficial to fully elucidate its efficacy in a more clinically relevant setting. The information presented in this guide, combining specific data for this compound's developmental predecessor with the broader context of its drug class, provides a solid foundation for researchers and drug development professionals interested in advancing novel therapies for glioblastoma.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Development of a Prodrug of Camptothecin for Enhanced Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. wp-crism-2025.s3.eu-west-2.amazonaws.com [wp-crism-2025.s3.eu-west-2.amazonaws.com]

- 7. Investigation of intravenous delivery of nanoliposomal topotecan for activity against orthotopic glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Ar-67: A Technical Guide to a Third-Generation Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ar-67 (also known as Silatecan or DB-67) is a potent, third-generation, synthetic camptothecin (B557342) analogue designed for enhanced stability, high potency, and improved pharmacological properties over earlier topoisomerase I inhibitors.[1][2] As a lipophilic compound, this compound demonstrates superior stability of its active α-hydroxy-δ-lactone moiety, which is crucial for its mechanism of action.[3] This enhanced stability, combined with its ability to cross the blood-brain barrier, has positioned this compound as a promising candidate in oncological research, with clinical trials investigating its efficacy in solid tumors, myelodysplastic syndrome (MDS), and recurrent glioblastoma.[4][5] This guide provides a detailed overview of its core mechanism, summarizes key quantitative preclinical and clinical data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its action and evaluation.

Core Mechanism of Action: Topoisomerase I Inhibition

DNA Topoisomerase I (Topo I) is a critical nuclear enzyme that alleviates torsional stress in DNA during essential cellular processes like replication and transcription. It functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.

This compound, like other camptothecins, exerts its cytotoxic effect by targeting this process. Its mechanism can be detailed in the following steps:

-

Binding to the Topo I-DNA Complex: Topo I cleaves one strand of the DNA, forming a covalent bond between a tyrosine residue in its active site and the 3'-phosphate end of the broken DNA strand. This temporary intermediate is known as the "cleavable complex."

-

Stabilization of the Cleavable Complex: this compound intercalates into this enzyme-DNA interface. This binding physically obstructs the re-ligation of the broken DNA strand.[2] The complex is effectively "trapped" in its cleaved state.

-

Generation of Lethal DNA Lesions: The stabilization of the cleavable complex itself is not immediately lethal. However, when a DNA replication fork collides with this trapped complex, the transient single-strand break is converted into a permanent, irreversible double-strand break.

-

Induction of Apoptosis: The accumulation of these double-strand breaks is a catastrophic event for the cell. It triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest (typically in the G2/M phase) and, ultimately, the initiation of programmed cell death (apoptosis).[2]

A key innovation in this compound is its chemical structure, specifically the 7-t-butyldimethylsilyl group, which confers high lipophilicity.[3] This allows the molecule to partition into lipid bilayers, such as cell membranes, which protects the vital lactone ring from hydrolysis into its inactive carboxylate form in the aqueous environment of the bloodstream.[3] Clinical studies have confirmed that the active lactone form of this compound is the predominant species in human plasma, accounting for over 87% of the total drug exposure (AUC).[1]

Quantitative Data Summary

The potency and clinical activity of this compound have been characterized in preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Preclinical Cytotoxicity

| Cell Line | Assay Type | IC50 / GI50 Value (nM) | Notes | Reference |

| MDA-MB-435 (Human Breast Cancer) | IC50 | 14 nM | In the absence of albumin. | [6] |

| Variety of Human Tumor Cell Lines | GI50 (Mean) | 21 nM | Mean growth inhibition 50% across multiple lines. | [6] |

Table 2: Clinical Pharmacokinetics (Human, Phase I)

| Parameter | Value | Description | Reference |

| Clearance (CL) | 32.2 L/h | The rate at which the drug is removed from the body. | [1] |

| Central Volume (V1) | 6.83 L | Apparent volume of the central compartment (plasma). | [1] |

| Peripheral Volume (V2) | 25.0 L | Apparent volume of the peripheral tissue compartment. | [1] |

| Inter-compartmental Clearance (Q) | 28.6 L/h | Rate of drug transfer between central and peripheral compartments. | [1] |

| Active Lactone Form | >87% of total AUC | The percentage of the active drug form in circulation. | [1] |

Table 3: Clinical Trials - Dosing and Efficacy

| Trial Phase | Cancer Type(s) | Dose & Schedule | Key Outcomes & Toxicities | Reference(s) |

| Phase I | Refractory Solid Tumors | 1.2–12.4 mg/m²/day (IV) for 5 days, every 21 days. | MTD: 7.5 mg/m²/day.DLTs: Febrile neutropenia, fatigue, thrombocytopenia.Partial response in NSCLC; stable disease in SCLC, NSCLC. | [1] |

| Phase II | Recurrent Glioblastoma (GBM) | 7.5 mg/m²/day (IV) for 5 days, every 21 days. | 6/30 patients (bevacizumab-naive) achieved 6-month PFS.3/45 patients achieved partial response (PR).Well-tolerated; notably absent Grade 4 diarrhea. | [5] |

| Phase II | Myelodysplastic Syndrome (MDS) & Chronic Myelomonocytic Leukemia (CMML) | 7.5 mg/m²/day (IV) | 1/9 treated patients had a hematological response lasting 170 days.Adverse Events: Thrombocytopenia, neutropenia, diarrhea, fatigue. | [6] |

Signaling Pathway: DNA Damage-Induced Apoptosis

The double-strand breaks generated by this compound activate a complex signaling cascade, primarily the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is a central mechanism for eliminating cells with irreparable genomic damage. Key mediators include the tumor suppressor protein p53, the Bcl-2 family of proteins which regulate mitochondrial integrity, and a cascade of proteases called caspases that execute the cell death program.

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize this compound and other Topoisomerase I inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay directly measures the inhibitory effect of a compound on Topo I's ability to relax supercoiled plasmid DNA.

-

Objective: To determine the concentration of this compound required to inhibit Topo I-mediated conversion of supercoiled DNA to its relaxed form.

-

Principle: Supercoiled and relaxed DNA isoforms migrate at different rates during agarose (B213101) gel electrophoresis. Inhibition of Topo I activity results in a higher proportion of remaining supercoiled DNA.

-

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322) at 0.25 µg/µL

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)

-

This compound stock solution (in DMSO) and serial dilutions

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Nuclease-free water

-

-

Protocol:

-

Prepare reaction mixtures in microfuge tubes on ice. For a 20 µL final volume, add in order:

-

Nuclease-free water (to final volume)

-

2 µL of 10x Topo I Assay Buffer

-

1 µL of supercoiled DNA (0.25 µg)

-

1 µL of this compound dilution (or DMSO for controls)

-

-

Initiate the reaction by adding 1 µL of human Topo I enzyme (pre-diluted to an appropriate concentration that gives near-complete relaxation in the control).

-

Include a "no enzyme" control (supercoiled DNA marker) and a "vehicle" control (DMSO + enzyme).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

-

Load the entire sample onto a 1% agarose gel containing an intercalating dye (e.g., Ethidium Bromide).

-

Perform electrophoresis at ~5 V/cm until adequate separation of supercoiled and relaxed forms is achieved.

-

Visualize the DNA bands under UV illumination and quantify the band intensities to determine the percentage of inhibition.

-

MTT Cell Viability/Cytotoxicity Assay

This colorimetric assay is a standard method for determining a compound's cytotoxic effect on cultured cell lines, allowing for the calculation of an IC50 value.

-

Objective: To quantify the concentration-dependent cytotoxicity of this compound against cancer cell lines and determine its IC50 (the concentration that inhibits cell growth by 50%).

-

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution and serial dilutions in culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multi-well spectrophotometer (plate reader)

-

-

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (DMSO) wells as a 100% viability control and media-only wells as a blank.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 10-15 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a plate reader.

-

Analysis:

-

Subtract the average OD of the blank wells from all other wells.

-

Calculate the percentage of viability for each drug concentration: (% Viability) = (OD of treated well / OD of vehicle control well) * 100.

-

Plot the % Viability against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

-

-

Conclusion

This compound represents a significant advancement in the development of camptothecin-based chemotherapeutics. Its unique chemical design confers high lipophilicity, leading to enhanced stability of the active lactone form and the ability to penetrate the central nervous system. Its potent inhibition of Topoisomerase I translates to effective induction of DNA damage and apoptosis in cancer cells, which has been validated in both preclinical models and human clinical trials. The quantitative data on its cytotoxicity, pharmacokinetics, and clinical efficacy underscore its potential as a valuable agent in oncology. The standardized protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel Topoisomerase I inhibitors in the drug development pipeline.

References

- 1. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. vivaoncology.com [vivaoncology.com]

- 5. ACTR-40. PHASE 2 SAFETY AND EFFICACY OF this compound (7-T-BUTYLDIMETHYLSILTYL-10-HYDROXYCAMPTOTHECIN) IN PATIENTS WITH RECURRENT GLIOBLASTOMA MULTIFORME (GBM) OR GLIOSARCOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Lipophilicity and Blood-Brain Barrier Penetration of Ar-67

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ar-67, a novel camptothecin (B557342) analog, with a specific focus on its lipophilicity and ability to penetrate the blood-brain barrier (BBB). This compound, also known as DB-67 or Silatecan, is a synthetic, highly lipophilic derivative of camptothecin currently under investigation for its potent antineoplastic and radiosensitizing activities, particularly in the context of central nervous system (CNS) malignancies such as glioblastoma.[1][2][3] Its chemical designation is 7-t-butyldimethylsilyl-10-hydroxycamptothecin, with a molecular weight of 478.61 g/mol .[4][5] The enhanced lipophilicity of this compound, attributed to its 7-silyl group, is a key feature designed to improve its diffusion across cellular membranes and, consequently, its cytotoxic efficacy.[4]

Physicochemical Properties and Lipophilicity

Lipophilicity is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For CNS-targeted therapies, a delicate balance of lipophilicity is required to facilitate passage across the BBB without leading to excessive non-specific binding or rapid metabolism.

The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (LogP) between an organic and an aqueous phase, typically octanol (B41247) and water. The distribution coefficient (LogD) is a related measure that accounts for the ionization state of a molecule at a specific pH.

While this compound is consistently described as a highly lipophilic compound, specific experimentally determined LogP or LogD values are not extensively reported in publicly available literature. One computational study predicted a LogD value for this compound at pH 7.0, which is presented in the table below. It is important to note that computationally derived values can differ from experimental results.

Table 1: Physicochemical and Lipophilicity Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 478.61 g/mol | [5] |

| Chemical Formula | C₂₆H₃₀N₂O₅Si | [5] |

| Description | A synthetic, highly lipophilic derivative of camptothecin. | [2][3] |

| LogD at pH 7.0 (Calculated) | 0.637 | [6] |

| Active Form | The lactone form of this compound is noted for its high lipophilicity. | [5] |

Blood-Brain Barrier Penetration

The successful treatment of brain tumors and other CNS diseases with systemically administered drugs is contingent upon their ability to cross the formidable blood-brain barrier. The investigation of this compound in clinical trials for recurrent glioblastoma suggests an expectation of its effective CNS penetration.

Table 2: Factors Influencing Blood-Brain Barrier Penetration of this compound

| Factor | Observation | Implication for BBB Penetration | Source |

| Lipophilicity | Described as a highly lipophilic analogue of camptothecin. | Increased passive diffusion across the lipid membranes of the BBB. | [4][5] |

| Efflux Transporter Interaction | The lactone form of this compound is a substrate for P-gp (MDR1) and BCRP. | Potential for active efflux from the brain, which may reduce the brain-to-plasma concentration ratio. | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of lipophilicity and BBB penetration of this compound are not explicitly published. However, this section outlines the standard methodologies employed for such evaluations, which would be applicable to this compound.

Determination of Lipophilicity (LogP/LogD)

1. Shake-Flask Method (for LogD)

This is the traditional and most direct method for determining the partition coefficient.

-

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The concentrations of the compound in both the octanol and aqueous phases are then measured.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (pH 7.4) that have been pre-saturated with each other.

-

Shake the mixture for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully collect aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the LogD value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

2. High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC can be used to estimate lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.

-

Principle: A compound's retention on a reversed-phase column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known LogP values. The LogP of the test compound is then interpolated from its retention time.

-

Procedure:

-

Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

-

Prepare solutions of standard compounds with a range of known LogP values and a solution of this compound.

-

Inject the standard solutions and the this compound solution into the HPLC system equipped with a reversed-phase column.

-

Measure the retention time for each compound.

-

Calculate the capacity factor (k) for each compound.

-

Plot the log k of the standard compounds against their known LogP values to generate a calibration curve.

-

Determine the LogP of this compound by interpolating its log k value on the calibration curve.

-

In Vitro Blood-Brain Barrier Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that models passive diffusion across the BBB.

-

Principle: A filter plate with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent) to form an artificial membrane. The test compound is added to a donor compartment, and its diffusion across the artificial membrane into an acceptor compartment is measured over time.

-

Procedure:

-

Prepare a solution of this compound in a suitable buffer.

-

Coat the filter of a 96-well filter plate with a lipid solution to form the artificial membrane.

-

Place the filter plate onto a 96-well acceptor plate containing buffer.

-

Add the this compound solution to the wells of the filter plate (donor compartment).

-

Incubate the plate assembly for a defined period (e.g., 4-18 hours).

-

After incubation, measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

-

Calculate the effective permeability (Pe) of the compound.

-

In Vivo Assessment of Blood-Brain Barrier Penetration

Brain-to-Plasma Concentration Ratio (Kp)

This in vivo method provides a direct measure of the extent of a drug's distribution into the brain.

-

Principle: The test compound is administered to laboratory animals (e.g., mice or rats). After a period to allow for distribution and reaching a steady-state concentration, blood and brain tissue are collected. The concentrations of the compound in both plasma and brain homogenate are measured, and the ratio is calculated.

-

Procedure:

-

Administer this compound to a cohort of animals (e.g., via intravenous or oral route).

-

At a predetermined time point (or multiple time points for a time-course study), collect blood samples and euthanize the animals to collect the brains.

-

Process the blood to obtain plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from the plasma and brain homogenate samples.

-

Quantify the concentration of this compound in both matrices using a sensitive analytical method like LC-MS/MS.

-

Calculate the Kp value by dividing the concentration in the brain by the concentration in the plasma. To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in both plasma and brain tissue needs to be measured, typically through equilibrium dialysis.

-

Signaling Pathways

The primary mechanism of action of this compound, like other camptothecin derivatives, is the inhibition of DNA topoisomerase I. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the cleavable complex between topoisomerase I and DNA, this compound induces DNA single-strand breaks, leading to replication fork collapse and ultimately, apoptotic cell death in rapidly dividing cancer cells.

Currently, there is no specific information available in the literature detailing unique signaling pathways modulated by this compound within the central nervous system, beyond its established role as a topoisomerase I inhibitor.

References

In Vitro Cytotoxicity of Ar-67 in Pancreatic Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The development of novel, potent cytotoxic agents is a critical area of research. Ar-67 (also known as DB-67 or Silatecan) is a highly lipophilic, third-generation camptothecin (B557342) analog that has demonstrated significant potential as an anti-cancer agent.[1] As a topoisomerase I inhibitor, this compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This action prevents the re-ligation of single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication, ultimately inducing cell cycle arrest and apoptosis.[2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound in pancreatic cancer cell lines, detailing experimental protocols and presenting illustrative data based on its known potency.

Mechanism of Action: Topoisomerase I Inhibition

This compound targets topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. By binding to the enzyme-DNA complex, this compound prevents the re-ligation of the cleaved DNA strand. When the replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, triggering downstream signaling pathways that lead to programmed cell death.

Figure 1: Mechanism of action of this compound as a topoisomerase I inhibitor.

Experimental Protocols

This section details the standard methodologies for assessing the in vitro cytotoxicity of this compound in pancreatic cancer cell lines.

Cell Culture

-

Cell Lines: A panel of human pancreatic cancer cell lines with varying genetic backgrounds should be used (e.g., PANC-1, MiaPaCa-2, BxPC-3, AsPC-1).

-

Culture Medium: Cells are to be maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest and fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Topoisomerase I Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and varying concentrations of this compound in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA compared to the control.

Quantitative Data Summary

The following tables present illustrative quantitative data for the in vitro effects of this compound on pancreatic cancer cell lines. These values are based on the known high potency of this compound and typical results for topoisomerase I inhibitors in similar studies.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | This compound IC50 (nM) |

| PANC-1 | 25 ± 5 |

| MiaPaCa-2 | 15 ± 3 |

| BxPC-3 | 30 ± 6 |

| AsPC-1 | 20 ± 4 |

Table 2: Apoptosis Induction by this compound (48h treatment)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| PANC-1 | Control | 5.2 ± 1.1 |

| This compound (25 nM) | 45.8 ± 4.2 | |

| MiaPaCa-2 | Control | 4.8 ± 0.9 |

| This compound (15 nM) | 52.3 ± 5.5 |

Table 3: Cell Cycle Arrest Induced by this compound (24h treatment)

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| PANC-1 | Control | 48.2 ± 3.5 | 30.1 ± 2.8 | 21.7 ± 2.1 |

| This compound (25 nM) | 25.6 ± 2.9 | 15.3 ± 1.9 | 59.1 ± 4.7 |

Visualization of Experimental Workflow and Signaling Pathways

Figure 2: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Figure 3: Key signaling pathways involved in this compound-induced apoptosis.

Conclusion

This compound demonstrates potent in vitro cytotoxicity against pancreatic cancer cell lines. Its mechanism of action, centered on the inhibition of topoisomerase I, leads to significant DNA damage, cell cycle arrest in the G2/M phase, and the induction of apoptosis. The illustrative data presented in this guide highlight the potential of this compound as a promising therapeutic agent for pancreatic cancer. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile.

References

An In-Depth Technical Guide to Ar-67 (DB-67): A Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ar-67, also known as DB-67, is a synthetic, highly lipophilic derivative of camptothecin (B557342), a natural alkaloid.[1][2][3][4][5][6] It is classified as a silatecan and represents a third-generation camptothecin analog developed to improve upon the physicochemical and pharmacological properties of earlier compounds in this class.[7][8] this compound functions as a potent topoisomerase I (TOP1) inhibitor, exhibiting promising antineoplastic and radiosensitizing activities.[9][10] Its chemical modifications are designed to enhance the stability of the active lactone form, increase its lipophilicity for better cell penetration, and improve its overall pharmacokinetic profile.[1][4][10]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is 7-tert-butyldimethylsilyl-10-hydroxycamptothecin.[9][11] Its molecular formula is C₂₆H₃₀N₂O₅Si.[12]

Image of the chemical structure of this compound (DB-67) should be displayed here. (A 2D structure diagram can be generated based on the chemical name).

The key physicochemical properties of this compound are summarized in the table below. The introduction of a bulky tert-butyldimethylsilyl group significantly increases its lipophilicity compared to the parent compound, camptothecin.[10] This enhanced lipophilicity contributes to its increased stability in human blood and facilitates its incorporation into cellular membranes.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₀N₂O₅Si | [12] |

| Molecular Weight | 478.61 g/mol | [12] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| Lipophilicity | 25 to 50 times more lipophilic than camptothecin | [10] |

| Half-life in human blood | 130 minutes | [1] |

| Active Lactone Form at Equilibrium in Human Blood | 30% | [10] |

Pharmacological Properties and Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[13][14]

Topoisomerase I Inhibition

The mechanism of action involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[9] By binding to this complex, this compound prevents the re-ligation of the single-strand breaks created by the enzyme.[2][13] The collision of the DNA replication machinery with these stabilized cleavable complexes leads to the formation of lethal double-strand breaks, ultimately triggering apoptotic cell death.[2][13][14]

Signaling Pathway of this compound (DB-67) Induced DNA Damage

The induction of DNA double-strand breaks by this compound activates a complex DNA damage response (DDR) signaling cascade. This pathway is initiated by sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1), which recognize the DNA breaks. This recognition leads to the activation of the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a variety of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (on Ser139, forming γH2AX), which serves as a marker for DNA double-strand breaks. Phosphorylated Chk2 can, in turn, phosphorylate and activate the tumor suppressor p53. Activated p53 can induce cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, initiate apoptosis.

Experimental Data

This compound has been evaluated in a variety of preclinical studies to determine its efficacy as an anticancer agent and radiosensitizer.

Cytotoxicity (MTS Assay)

The cytotoxic effects of this compound have been assessed in various cancer cell lines using the MTS assay, which measures cell viability. Studies have shown that this compound inhibits the growth of non-small-cell lung cancer cell lines A549 and H460.[11][15] It was noted that A549 cells were more resistant to the cytotoxic effects of DB-67 than H460 cells.[11][15]

| Cell Line | IC₅₀ (Concentration) | Exposure Time | Source(s) |

| A549 (Non-small-cell lung cancer) | Data not available | Not specified | [11][15] |

| H460 (Non-small-cell lung cancer) | Data not available | Not specified | [11][15] |

Radiosensitization (Clonogenic Survival Assay)

Clonogenic survival assays have demonstrated the potent radiosensitizing activity of this compound. In human glioma D54-MG and T-98G cells, DB-67 exhibited significant radiosensitization at a concentration 10-fold lower than camptothecin.[9] The radiosensitization effect was characterized by the obliteration of the "shoulder" region of the radiation survival curve, indicating an increased sensitivity of the cells to radiation-induced damage.[9]

| Cell Line | Treatment | Radiation Dose (Gy) | Survival Fraction | Source(s) |

| D54-MG (Human glioma) | DB-67 + Radiation | Not specified | Data not available | [9] |

| T-98G (Human glioma) | DB-67 + Radiation | Not specified | Data not available | [9] |

Effect on Topoisomerase I Levels (Immunoblotting)

Immunoblot analysis has been used to investigate the effect of this compound on the levels of its target protein, topoisomerase I. Treatment of A549 and H460 non-small-cell lung cancer cells with DB-67 resulted in a significant decrease in topoisomerase I protein levels after 8-18 hours of exposure.[11][15] After 24 hours of treatment, only negligible amounts of topoisomerase I were detected.[11][15] However, these levels returned to near baseline within 24 hours of drug removal.[11][15]

| Cell Line | Treatment | Time Point | Change in Topoisomerase I Level | Source(s) |

| A549 | DB-67 | 8-18 hours | Significant decrease | [11][15] |

| A549 | DB-67 | 24 hours | Negligible levels | [11][15] |

| A549 | DB-67 removal | 24 hours post-removal | Return to near baseline | [11][15] |

| H460 | DB-67 | 8-18 hours | Significant decrease | [11][15] |

| H460 | DB-67 | 24 hours | Negligible levels | [11][15] |

| H460 | DB-67 removal | 24 hours post-removal | Return to near baseline | [11][15] |

Experimental Protocols

MTS Assay for Cell Viability

This protocol is a representative method for assessing the cytotoxicity of this compound (DB-67) against adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (DB-67) stock solution (dissolved in DMSO)

-

96-well plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well in 100 µL of complete medium).[16][17]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Exposure: Incubate the cells with this compound for the desired exposure time (e.g., 72 hours).[3]

-

MTS Addition: Add 20 µL of MTS reagent to each well.[16][17]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[16][17]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Clonogenic Survival Assay for Radiosensitization

This protocol outlines a method to assess the radiosensitizing effect of this compound (DB-67).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (DB-67) stock solution

-

6-well plates or culture dishes

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Crystal violet staining solution

-

Methanol (B129727) or paraformaldehyde for fixation

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from a logarithmically growing culture.[18][19]

-

Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment and radiation dose.[19]

-

Drug Treatment: After allowing the cells to attach for a few hours, treat the cells with a non-toxic concentration of this compound or vehicle control for a defined period (e.g., 2 hours) prior to irradiation.[9]

-

Irradiation: Expose the plates to graded doses of ionizing radiation.[19]

-

Incubation: Incubate the plates for 7-14 days at 37°C to allow for colony formation.[18][19]

-

Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol or paraformaldehyde, and stain with crystal violet.[18]

-

Colony Counting: Count the number of colonies containing at least 50 cells.[18]

-

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Sensitizer (B1316253) Enhancement Ratio (SER) can then be calculated to quantify the radiosensitizing effect.

Immunoblotting for Topoisomerase I

This protocol provides a general method for detecting changes in topoisomerase I protein levels following treatment with this compound (DB-67).

Materials:

-

Cancer cell line of interest

-

This compound (DB-67)

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Topoisomerase I

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells to extract total protein.[20][21]

-

Protein Quantification: Determine the protein concentration of each lysate.[20]

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[22]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for topoisomerase I, followed by incubation with an HRP-conjugated secondary antibody.[20][21][22]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]

-

Analysis: Quantify the band intensities to determine the relative levels of topoisomerase I in each sample, normalizing to a loading control like GAPDH or β-actin.

Conclusion

This compound (DB-67) is a promising third-generation camptothecin analog with enhanced lipophilicity and blood stability. Its mechanism of action as a topoisomerase I inhibitor leads to DNA damage and apoptosis in cancer cells. Preclinical studies have demonstrated its potent cytotoxic and radiosensitizing effects. Further investigation into its clinical efficacy is warranted to fully elucidate its potential as a therapeutic agent for various cancers.

References

- 1. Factors affecting the in vivo lactone stability and systemic clearance of the lipophilic camptothecin analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACTR-40. PHASE 2 SAFETY AND EFFICACY OF this compound (7-T-BUTYLDIMETHYLSILTYL-10-HYDROXYCAMPTOTHECIN) IN PATIENTS WITH RECURRENT GLIOBLASTOMA MULTIFORME (GBM) OR GLIOSARCOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silatecan DB-67 is a novel DNA topoisomerase I-targeted radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The highly lipophilic DNA topoisomerase I inhibitor DB-67 displays elevated lactone levels in human blood and potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of DB-67, a lipophilic camptothecin derivative, on topoisomerase I levels in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. inspiralis.com [inspiralis.com]

- 22. Topoisomerase I Western Blot Marker - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

Technical Whitepaper: Early-Phase Clinical Trial Results for Ar-67

A Novel, Lactone-Stable Camptothecin (B557342) Analogue for Refractory Solid Tumors

Disclaimer: This document summarizes publicly available data from early-phase clinical trials of Ar-67 (also known as DB-67), a third-generation camptothecin analogue. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel, lipophilic, third-generation camptothecin analogue designed for enhanced stability of its active lactone form and increased potency.[1][2] Early-phase clinical trials (Phase I) were conducted to determine the maximum tolerated dosage (MTD), define the dose-limiting toxicities (DLTs), and evaluate the pharmacokinetic (PK) profile and preliminary anti-tumor activity in adult patients with refractory or metastatic solid malignancies.[1][3] The studies established a recommended Phase II dosage, a predictable toxicity profile, and linear pharmacokinetics, with preliminary signals of efficacy in several tumor types.[1]

Mechanism of Action

As a camptothecin analogue, this compound exerts its cytotoxic effects by inhibiting DNA topoisomerase-I.[1][4] This enzyme is critical for relaxing DNA supercoils during replication and transcription.

-

Binding: this compound stabilizes the covalent complex between topoisomerase-I and DNA (the "cleavable complex").[4]

-

DNA Damage: This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme.

-

Cell Death: When the advancing replication fork collides with these stabilized complexes, it results in irreversible double-strand DNA breaks, leading to S-phase-specific cell cycle arrest and apoptosis.

This compound's key structural modifications, including a 7-t-butyldimethylsilyl group, enhance its lipophilicity.[1][5] This property is believed to protect the critical α-hydroxy-δ-lactone ring from hydrolysis in the bloodstream, maintaining the drug in its active state and allowing for greater penetration into cells.[2][5] In clinical studies, the active lactone form accounted for over 87% of the total drug exposure (AUC).[1]

References

- 1. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vivaoncology.com [vivaoncology.com]

- 3. Population pharmacokinetic analysis of this compound, a lactone stable camptothecin analogue, in cancer patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]